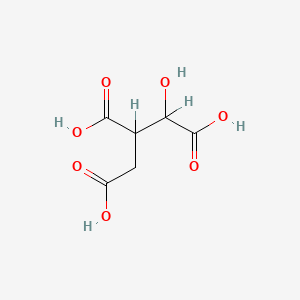

3-Formyl-2-hydroxybenzoic acid

概要

説明

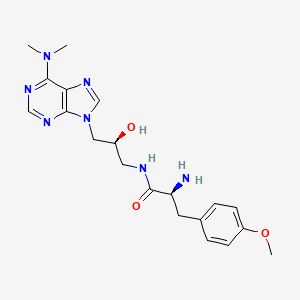

3-ホルミル-2-ヒドロキシ安息香酸は、3-ホルミルサリチル酸としても知られており、サリチル酸の誘導体です。この化合物は、ベンゼン環の3位にホルミル基、2位にヒドロキシル基が存在することを特徴としています。 この化合物は、有機合成における用途と潜在的な生物活性で知られています .

2. 製法

合成経路と反応条件: 3-ホルミル-2-ヒドロキシ安息香酸は、さまざまな方法で合成できます。 一般的な方法の1つは、エチレンジアミンと炭酸ナトリウム、塩酸との反応です . 別の方法には、適切な酸化剤を用いた3-ヒドロキシベンズアルデヒドの酸化が含まれます .

工業的生産方法: 特定の工業的生産方法は広く文書化されていませんが、合成は通常、還流、結晶化、精製プロセスなどの標準的な有機合成技術を伴います .

科学的研究の応用

3-ホルミル-2-ヒドロキシ安息香酸は、科学研究においてさまざまな用途があります。

作用機序

3-ホルミル-2-ヒドロキシ安息香酸の作用機序には、さまざまな分子標的との相互作用が含まれます。ホルミル基は求核付加反応に参加することができ、一方ヒドロキシル基は生物分子と水素結合を形成できます。 これらの相互作用は、酵素活性を調節し、細胞経路に影響を与えることにより、その生物学的効果に寄与する可能性があります .

類似化合物:

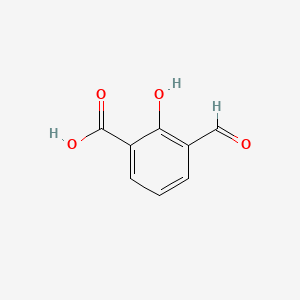

3-ホルミル-4-ヒドロキシ安息香酸: 4位にホルミル基を持つ類似の構造.

2-ヒドロキシ-3-ホルミル安息香酸: 3位にホルミル基を持つ別の位置異性体.

3-カルボキシ-2-ヒドロキシ安息香酸: 3-ホルミル-2-ヒドロキシ安息香酸の酸化生成物.

独自性: 3-ホルミル-2-ヒドロキシ安息香酸は、その特定の置換パターンによりユニークです。これは、明確な化学反応性と生物学的特性を与えます。 さまざまな化学変換を起こす能力により、有機合成における汎用性の高い中間体となっています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Formylsalicylic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This property makes it a valuable reagent in biochemical assays. The compound interacts with several enzymes and proteins, including those involved in oxidative stress responses. For instance, 3-Formylsalicylic acid has been shown to interact with peroxidases, which are enzymes that catalyze the reduction of peroxides . These interactions are crucial for understanding the compound’s role in cellular redox homeostasis.

Cellular Effects

3-Formylsalicylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-Formylsalicylic acid can alter gene expression profiles by acting as a transcriptional regulator, influencing the expression of genes involved in oxidative stress responses and metabolic processes . These effects highlight the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of 3-Formylsalicylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, 3-Formylsalicylic acid has been shown to inhibit the activity of certain peroxidases, thereby modulating the cellular redox state . Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formylsalicylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that 3-Formylsalicylic acid can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3-Formylsalicylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At high doses, 3-Formylsalicylic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of the compound in preclinical studies.

Metabolic Pathways

3-Formylsalicylic acid is involved in several metabolic pathways, including those related to oxidative stress and redox homeostasis . The compound interacts with enzymes such as peroxidases and oxidoreductases, which play key roles in these pathways . Additionally, 3-Formylsalicylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Formylsalicylic acid is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 3-Formylsalicylic acid can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution properties are important for understanding the compound’s bioavailability and functional effects in biological systems.

Subcellular Localization

The subcellular localization of 3-Formylsalicylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . These localization patterns are critical for understanding the spatial regulation of the compound’s activity and its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: 3-Formyl-2-hydroxybenzoic acid can be synthesized through various methods. One common method involves the reaction of ethylene diamine with sodium carbonate and hydrochloric acid . Another approach includes the oxidation of 3-hydroxybenzaldehyde using suitable oxidizing agents .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including refluxing, crystallization, and purification processes .

化学反応の分析

反応の種類: 3-ホルミル-2-ヒドロキシ安息香酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ホルミル基はカルボン酸基に酸化される可能性があります。

還元: ホルミル基はヒドロキシル基に還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 3-カルボキシ-2-ヒドロキシ安息香酸。

還元: 3-ヒドロキシメチル-2-ヒドロキシ安息香酸。

類似化合物との比較

3-Formyl-4-hydroxybenzoic acid: Similar structure but with the formyl group at the fourth position.

2-Hydroxy-3-formylbenzoic acid: Another positional isomer with the formyl group at the third position.

3-Carboxy-2-hydroxybenzoic acid: An oxidation product of 3-Formyl-2-hydroxybenzoic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

特性

IUPAC Name |

3-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUNKPREOJHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209852 | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-04-8 | |

| Record name | 3-Formylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formylsalicylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-formylsalicylic acid?

A1: 3-Formylsalicylic acid has the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol.

Q2: What spectroscopic data is available for characterizing 3-formylsalicylic acid?

A2: Researchers commonly utilize Infrared (IR) spectroscopy to analyze 3-formylsalicylic acid. Key shifts in the IR spectra, particularly in the ν(C=N) (azomethine) and ν(C-O) (phenolic) modes, provide valuable information about the ligand's donor sites upon complexation with metals. [, , , ] Additionally, 1H NMR spectroscopy is used to characterize the ligand and its complexes. [, , ]

Q3: What materials exhibit compatibility with 3-formylsalicylic acid?

A4: 3-Formylsalicylic acid demonstrates compatibility with a wide range of materials, including various solvents like methanol, ethanol, and dimethylformamide (DMF). It also interacts effectively with metal ions, forming diverse coordination complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, it can be immobilized on solid supports like polystyrene for catalytic applications. [, , ]

Q4: What are the catalytic properties of 3-formylsalicylic acid and its derivatives?

A5: Derivatives of 3-formylsalicylic acid, particularly when complexed with transition metals like vanadium and copper, exhibit promising catalytic activity in various oxidation reactions. [, , ] For example, they demonstrate effectiveness in the oxidative desulfurization of model fuel diesel using H2O2 as an oxidant. []

Q5: What is the selectivity of 3-formylsalicylic acid-based catalysts?

A7: The selectivity of these catalysts varies depending on the specific reaction and reaction conditions. For example, in the oxidation of p-chlorotoluene, the main products exhibit a selectivity order of p-chlorobenzaldehyde >> p-chlorobenzyl alcohol > p-chlorobenzoic acid > 2-methyl-5-chlorophenol > 3-methyl-6-chlorophenol. []

Q6: What are some potential applications of 3-formylsalicylic acid-based catalysts?

A8: These catalysts hold potential for applications in fine chemical synthesis, particularly in oxidation reactions. Their ability to catalyze oxidative desulfurization also makes them attractive for potential use in fuel purification processes. [, , ]

Q7: Have computational methods been employed to study 3-formylsalicylic acid and its complexes?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of 3-formylsalicylic acid complexes. [, ] These calculations aid in understanding the bonding interactions, electronic transitions, and reactivity of the complexes.

Q8: How do structural modifications of 3-formylsalicylic acid affect its complexation behavior?

A10: Modifications to the 3-formylsalicylic acid structure, particularly substitutions on the aromatic ring or variations in the aldehyde or carboxylic acid groups, can significantly influence its coordination chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These modifications can alter the denticity, binding affinity, and geometric preferences of the ligand, leading to diverse structures and properties in the resulting metal complexes.

Q9: What analytical techniques are used to study 3-formylsalicylic acid and its derivatives?

A9: Researchers utilize a combination of techniques, including:

- Elemental analysis: Determining the composition of the compound. [, , , , , , , , , , , ]

- Spectroscopic methods:

- IR spectroscopy: Identifying functional groups and coordination modes. [, , , , , , , , , , , , ]

- UV-Vis spectroscopy: Studying electronic transitions and complex formation. [, , , , , , , , ]

- NMR spectroscopy: Characterizing the structure and dynamics of the ligand and its complexes. [, , , , , , , , ]

- EPR spectroscopy: Investigating paramagnetic metal centers in complexes. [, , , ]

- Magnetic susceptibility measurements: Determining the magnetic properties of complexes. [, , , , , , , , , , ]

- Thermogravimetric analysis (TGA): Studying thermal stability and decomposition patterns. [, , , , ]

- X-ray crystallography: Determining the three-dimensional structure of crystalline complexes. [, , , ]

Q10: What resources are valuable for research on 3-formylsalicylic acid?

A10: Essential resources include:

Q11: What are some significant milestones in the research of 3-formylsalicylic acid?

A11: Key milestones include:

- Early synthesis and characterization: Establishing the basic chemical properties of 3-formylsalicylic acid. []

- Development of coordination complexes: Exploring the diverse coordination chemistry of 3-formylsalicylic acid with various metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Applications in catalysis: Discovering and optimizing the catalytic potential of 3-formylsalicylic acid derivatives, particularly in oxidation reactions. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

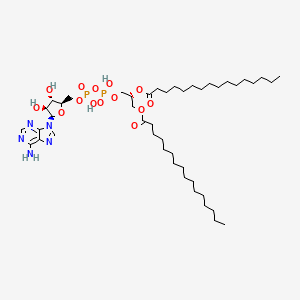

![2,3-Bis[(3,7,11,15-tetramethylhexadecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1196403.png)

![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)